4-Hydroxymidazolam

Descripción general

Descripción

4-Hydroxymidazolam is a minor hydroxylated metabolite of midazolam, a short-acting benzodiazepine. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4 (CYP3A4). This compound contributes to the pharmacological effects of midazolam, which is widely used for its sedative, anxiolytic, muscle relaxant, and anticonvulsant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymidazolam involves the hydroxylation of midazolam. This process is catalyzed by the enzyme CYP3A4. The reaction conditions typically involve the presence of NADPH and oxygen, which are essential for the enzymatic activity of CYP3A4 .

Industrial Production Methods: Industrial production of this compound is generally carried out through biotransformation processes using microbial or mammalian cell cultures expressing CYP3A4. This method ensures a high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxymidazolam undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of 1,4-dihydroxymidazolam.

Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming this compound glucuronide.

Common Reagents and Conditions:

Oxidation: Requires CYP3A4 enzyme, NADPH, and oxygen.

Glucuronidation: Catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate-glucuronic acid (UDPGA).

Major Products:

1,4-Dihydroxymidazolam: Formed through further hydroxylation.

This compound Glucuronide: Formed through glucuronidation.

Aplicaciones Científicas De Investigación

4-Hydroxymidazolam has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of midazolam in humans and animals.

Drug Interaction Studies: Helps in understanding the interactions between midazolam and other drugs that affect CYP3A4 activity.

Toxicology: Used in toxicological studies to assess the safety and potential side effects of midazolam and its metabolites.

Neuroscience: Employed in studies investigating the effects of benzodiazepines on the central nervous system.

Mecanismo De Acción

4-Hydroxymidazolam exerts its effects through the same mechanism as midazolam. It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and resulting in sedative, anxiolytic, and anticonvulsant effects .

Comparación Con Compuestos Similares

1-Hydroxymidazolam: Another hydroxylated metabolite of midazolam with similar pharmacological activity.

Midazolam: The parent compound with a broader range of clinical applications.

Alprazolam: A triazolobenzodiazepine with similar anxiolytic and sedative properties.

Uniqueness: 4-Hydroxymidazolam is unique due to its specific metabolic pathway and its role as a minor metabolite of midazolam. Unlike 1-Hydroxymidazolam, which is the major metabolite, this compound constitutes a smaller fraction of the biotransformation products but still contributes to the overall pharmacological profile of midazolam .

Actividad Biológica

4-Hydroxymidazolam (4-OH-MDZ) is a significant metabolite of midazolam, primarily formed through the action of cytochrome P450 enzymes in the liver. Understanding its biological activity is crucial for optimizing therapeutic applications and managing potential side effects associated with midazolam use.

Metabolism and Pharmacokinetics

This compound is generated from midazolam via hydroxylation, predominantly by CYP3A4 and CYP3A5 enzymes. This metabolic pathway is essential as it influences both the pharmacokinetic profile and pharmacodynamic effects of midazolam. The major findings related to the metabolism of this compound include:

- Formation of Glucuronides : After hydroxylation, 4-OH-MDZ undergoes further metabolism to form glucuronide conjugates, primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms. Specifically, UGT1A4 plays a significant role in the glucuronidation process of this compound .

- Kinetics in Patients : A study highlighted that in patients with refractory epilepsy treated with high doses of midazolam, the pharmacokinetics of 4-OH-MDZ showed significant alterations. The half-life and volume of distribution increased notably, indicating a complex interplay between dose and hepatic enzyme activity .

Biological Activity and Pharmacodynamics

The biological activity of this compound is characterized by its sedative properties, although it is less potent than its parent compound, midazolam. Key points regarding its pharmacological effects include:

- Sedative Effects : Although 4-OH-MDZ is a minor metabolite compared to 1-hydroxymidazolam (1-OH-MDZ), it still contributes to the overall sedative effects observed in patients receiving midazolam . The potency of 4-OH-MDZ is significantly lower than that of midazolam, with estimates suggesting it has approximately 10% of the sedative effect compared to midazolam itself .

- Clinical Implications : In critically ill patients, especially those with renal impairment, the accumulation of 1-OH-MDZ and 4-OH-MDZ can lead to enhanced sedation due to decreased clearance rates. This necessitates careful monitoring and dosage adjustments during treatment .

Case Studies

Several case studies provide insight into the clinical implications of this compound's biological activity:

- Case Study in ICU Setting : A 72-year-old female patient who had received high doses of midazolam for sedation experienced prolonged sedation even after discontinuation. Blood samples revealed elevated levels of both 1-OH-MDZ and 4-OH-MDZ, indicating their contribution to sustained sedative effects post-treatment .

- Pediatric Case : A newborn undergoing treatment for neonatal convulsions was monitored for levels of midazolam and its metabolites. Adjustments in dosage led to fluctuations in metabolite concentrations, highlighting the importance of understanding individual pharmacokinetics in pediatric patients .

Research Findings

Recent research has focused on developing sensitive assays for measuring levels of this compound in biological samples. These studies emphasize:

- Analytical Techniques : Advanced LC-MS/MS methods have been validated for accurately quantifying 4-OH-MDZ alongside other metabolites, facilitating better therapeutic drug monitoring (TDM) practices .

- Stability Considerations : Due to its acid sensitivity, special care must be taken when handling samples containing this compound to ensure accurate measurement and stability during analysis .

Summary Table

| Parameter | Midazolam | 1-Hydroxymidazolam | This compound |

|---|---|---|---|

| Potency | High | Moderate | Low |

| Major Enzymes | CYP3A4/CYP3A5 | CYP3A4/CYP3A5 | UGT1A4 |

| Half-life | Varies (up to 24h) | Varies | Shorter than MDZ |

| Clinical Significance | Sedation | Sedation | Contributes to sedation |

Propiedades

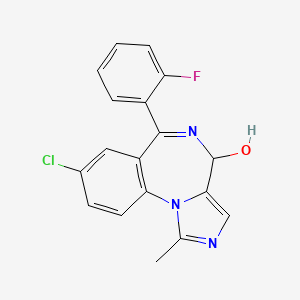

IUPAC Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYISITHKPKHPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974870 | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59468-85-8 | |

| Record name | 4-Hydroxymidazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYMIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIW2RH792R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.